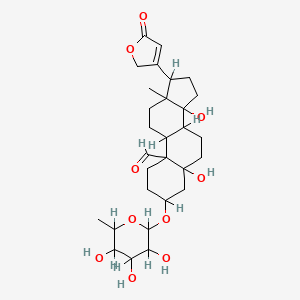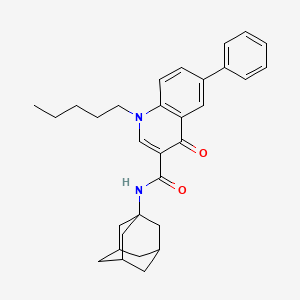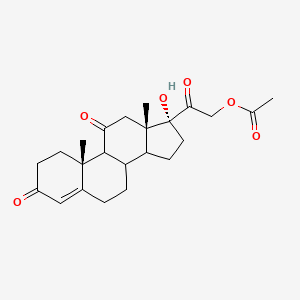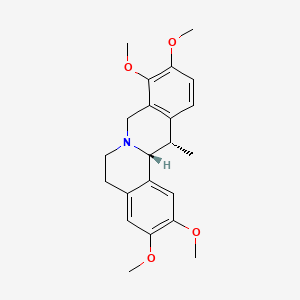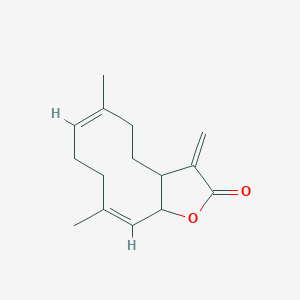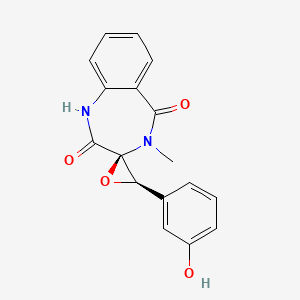
シクロペノール
概要
説明
Cyclopenol is a naturally occurring 7-membered 2,5-dioxopiperazine alkaloid isolated from the extract of fungus Penicillium cyclopium, Penicillium sclerotiorum etc . It has phytotoxic and antimicrobial activities .
Synthesis Analysis
Cyclopenol can be converted into the quinolone viridicatol by the enzyme cyclopenase present in the conidia . A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinolone viridicatol .Molecular Structure Analysis
Cyclopenol has a molecular formula of C17H14N2O4 . The molecular weight is 310.304 Da .Chemical Reactions Analysis
Cyclopenol is a fungal metabolite isolated from an Australian marine-derived isolate of Aspergillus versicolor (MST-MF495) .Physical And Chemical Properties Analysis
Cyclopenol has a density of 1.5±0.1 g/cm3 . Its boiling point is 633.2±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 97.0±3.0 kJ/mol . The flash point is 336.7±31.5 °C . The index of refraction is 1.720 . The molar refractivity is 81.5±0.4 cm3 . It has 6 H bond acceptors and 2 H bond donors .科学的研究の応用
C17H14N2O4 C_{17}H_{14}N_{2}O_{4} C17H14N2O4
および分子量310.30 . これは、ペニシリウム・ビリディカトゥムから最初に単離されたベンゾジアゼピンアルカロイドの真菌代謝産物です . 以下は、科学的研究アプリケーションの包括的な分析であり、それぞれが独自のセクションで詳しく説明されています。タンパク質チロシンホスファターゼ1B(PTP1B)の阻害
シクロペノールは、IC50値が30μMのPTP1Bの阻害剤として特定されています . PTP1Bは、インスリンシグナル伝達における役割のために、糖尿病や肥満などの代謝性疾患の研究における重要な標的です。シクロペノールによるPTP1Bの阻害は、これらの状態に対する潜在的な治療用途につながる可能性があります。
メタボロミクス研究
この化合物は、代謝産物を含む化学過程の科学的研究であるメタボロミクスで使用されています . この分野では、シクロペノールを使用して、特定の細胞または生物学的状態に特有の代謝プロファイルを理解し、疾患のバイオマーカーの特定を支援することができます。
ビタミン、ニュートラシューティカル、および天然物
シクロペノールは、ビタミン、ニュートラシューティカル、および天然物の研究に関係しています . これらの化合物の合成または改変における役割は、天然由来の新しいサプリメントや医薬品を開発するのに役立ちます。
化学合成とクロマトグラフィー
科学者は、化学合成とクロマトグラフィーの研究でシクロペノールを使用しています . より複雑な分子の合成における参照化合物または試薬として役立ち、その特性はクロマトグラフィー方法の開発に役立つ可能性があります。
真菌代謝産物の研究
真菌代謝産物として、シクロペノールは、菌学および真菌生化学の研究の対象となっています . この分野の研究は、真菌の代謝のより深い理解と、独自の特性を持つ新しい化合物の発見につながる可能性があります。
細胞シグナル伝達研究
シクロペノールの細胞シグナル伝達経路、特にPTP1Bなどのチロシンホスファターゼを含む経路への影響は、重要な研究分野です . これは、細胞間コミュニケーションの知識と、これらの経路を標的とする薬物の開発に貢献できます。
作用機序
Target of Action
Cyclopenol primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .
Mode of Action
Cyclopenol acts as an anti-muscarinic agent . By blocking muscarinic receptors, it induces relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Biochemical Pathways
It is known that the compound’s action on muscarinic receptors influences the signaling pathways associated with pupil dilation and lens shape adjustment .
Result of Action
The primary result of Cyclopenol’s action is the dilation of the pupil and prevention of the eye from accommodating for near vision . This can be useful for diagnostic purposes in ophthalmology .
Action Environment
The environment can influence the action, efficacy, and stability of Cyclopenol. For instance, the compound’s antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . .
Safety and Hazards
特性
IUPAC Name |
3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDNYDPRCCDQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclopenol?
A1: Cyclopenol has the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol.
Q2: How is cyclopenol biosynthesized?
A: Cyclopenol biosynthesis in Penicillium cyclopium involves the condensation of anthranilic acid and L-phenylalanine, incorporating a methyl group from methionine. [, ] This process forms cyclopeptin, which is converted to dehydrocyclopeptin. Dehydrocyclopeptin undergoes epoxidation to form cyclopenin, and subsequent m-hydroxylation yields cyclopenol. []
Q3: What is unique about the biosynthesis of the m-hydroxy group in cyclopenol?
A: Research suggests that a mixed functional oxygenase introduces the m-hydroxy group in one of the later stages of cyclopenol biosynthesis. [] This is supported by the finding that only L-phenylalanine, and not other tested phenylpropane compounds, serves as a direct precursor. []
Q4: What is the role of cytochrome P450 enzyme in cyclopenol biosynthesis?
A: In Penicillium palitans, the cytochrome P450 enzyme VdoD is responsible for the meta hydroxylation of cyclopenin to cyclopenol. [] This conversion was confirmed through genome mining, heterologous expression, and precursor feeding experiments. []
Q5: Is there a direct conversion of viridicatin to viridicatol by VdoD?
A: No, research has shown that VdoD does not directly convert viridicatin to viridicatol. [] Instead, cyclopenin is converted to cyclopenol by VdoD, which can then spontaneously or enzymatically rearrange to viridicatol. []
Q6: What spectroscopic data is available for characterizing cyclopenol?
A: Various spectroscopic techniques, including 1D and 2D NMR (COSY, HMBC, NOESY) and HRESIMS, have been employed to elucidate the structure of cyclopenol. [, ]
Q7: Which fungal species are known to produce cyclopenol?
A: Cyclopenol has been isolated from various Penicillium species, including P. cyclopium, P. viridicatum, P. sclerotiorum, P. polonicum, P. crustosum, P. palitans, and P. verrucosum var. cyclopium. [, , , , , , , , ] It has also been found in Aspergillus versicolor strains. [, , ]
Q8: What are the known biological activities of cyclopenol?
A: Cyclopenol exhibits moderate cytotoxicity against mouse lymphoma cells (L5178Y). [] It also acts as a precursor to viridicatol, which possesses stronger biological activities. [, , , ]
Q9: What is cyclopenase, and what role does it play in the transformation of cyclopenol?
A: Cyclopenase is an enzyme found in the inner side of the protoplasma membrane of Penicillium cyclopium conidiospores. [, ] This enzyme catalyzes the transformation of cyclopenol into viridicatol, releasing carbon dioxide and methylamine. [, , , ]
Q10: Where is cyclopenase located within the fungal cells?
A: Studies indicate that cyclopenase is a constituent of the inner side of the protoplasma membrane in conidiospores. [] This suggests a specific localization for the conversion of cyclopenol to viridicatol within the fungal cell.
Q11: How does the activity of cyclopenase vary in different Penicillium species and culture conditions?
A: Cyclopenase activity is reportedly highest in surface-cultured P. viridicatum mycelium. [] Lower activity is observed in surface-cultured P. cyclopium mycelium, and minimal activity is detected in submerged cultures of both species. []
Q12: What are the potential applications of cyclopenol research?
A: Research on cyclopenol contributes to understanding fungal secondary metabolism, alkaloid biosynthesis, and the ecological roles of these compounds. [] It also helps identify potential lead compounds for developing new pharmaceuticals and agrochemicals. []
Q13: Are there any known resistance mechanisms against cyclopenol or its related compounds?
A13: Currently, there is limited information available regarding specific resistance mechanisms against cyclopenol or related compounds.
Q14: What are the future directions for cyclopenol research?
A: Future research could focus on elucidating the detailed mechanism of cyclopenase action, investigating the structure-activity relationships of cyclopenol and its derivatives, and exploring its potential therapeutic applications. [] Further studies on its toxicological profile are also needed. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



